molecular formula C11H7F4NO B11754614 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile

1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile

Cat. No.: B11754614
M. Wt: 245.17 g/mol
InChI Key: CXYPWHFBOBBTLG-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C11H7F4NO and a molecular weight of 245.17 g/mol This compound features a cyclopropane ring substituted with a phenyl group that contains both fluoro and trifluoromethoxy substituents, as well as a nitrile group

Preparation Methods

The synthesis of 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using a reagent like diazomethane or a similar carbene source. The reaction conditions typically require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .

Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow chemistry or the use of alternative reagents that are more readily available and less hazardous. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethoxy groups can enhance binding affinity and selectivity towards these targets by influencing the electronic and steric properties of the compound . The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar compounds to 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile include:

Properties

Molecular Formula

C11H7F4NO

Molecular Weight

245.17 g/mol

IUPAC Name

1-[2-fluoro-4-(trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H7F4NO/c12-9-5-7(17-11(13,14)15)1-2-8(9)10(6-16)3-4-10/h1-2,5H,3-4H2

InChI Key

CXYPWHFBOBBTLG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=C(C=C2)OC(F)(F)F)F

Origin of Product

United States

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